Trichloromethyl isocyanate

Übersicht

Beschreibung

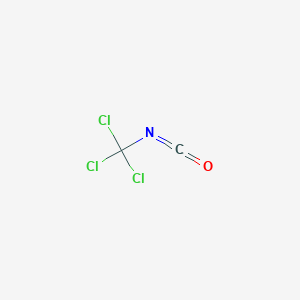

Trichloromethyl isocyanate is an organic compound with the chemical formula CCl3NCO. It is a colorless liquid with a pungent odor and is known for its high reactivity. This compound is primarily used in organic synthesis, particularly in the production of pesticides, herbicides, and dyes . It is also utilized as a reagent in the synthesis of pharmaceutical raw materials and fine chemicals .

Wirkmechanismus

Target of Action

Trichloromethyl isocyanate, a chemical compound with the linear formula CCl3NCO, is primarily used in the synthesis of various chemical compounds . Its primary targets are organic molecules such as alcohols, phenols, and amines, which it interacts with to form new compounds .

Mode of Action

The mode of action of this compound involves the formation of new bonds with its targets. For instance, it can react with alcohols to form alkyl isocyanates . This reaction is highly selective, favoring primary alcohols over secondary and tertiary ones . The interaction of this compound with its targets results in the formation of new compounds with different properties.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the synthesis of isocyanates, which are pivotal chemical intermediates used in the production of polyurethane . The synthesis of isocyanate involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, among other reagents . The carbamate then undergoes thermal decomposition to produce isocyanate .

Pharmacokinetics

It is known that this compound is a liquid at room temperature

Result of Action

The result of this compound’s action is the formation of new compounds. For example, when it reacts with alcohols, it forms alkyl isocyanates . These new compounds can have a variety of uses, depending on their specific properties.

Biochemische Analyse

Biochemical Properties

It is known that it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives and urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics

Molecular Mechanism

It is known that it can undergo nucleophilic substitution reactions, suggesting that it may interact with biomolecules through this mechanism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichloromethyl isocyanate is typically synthesized through the reaction of this compound with chlorine. This reaction is carried out at low temperatures using a suitable solvent to control the reaction conditions . Another method involves the phosgenation of amines, where phosgene reacts with an amine to produce the isocyanate .

Industrial Production Methods: The industrial production of this compound often involves the use of phosgene due to its high reactivity and efficiency in producing isocyanates . due to the hazardous nature of phosgene, alternative methods such as the use of triphosgene (bis(trichloromethyl) carbonate) are also employed . Triphosgene is a solid substitute for phosgene and can generate phosgene in situ upon reaction with an organic base .

Analyse Chemischer Reaktionen

Types of Reactions: Trichloromethyl isocyanate undergoes various types of reactions, including nucleophilic substitution, hydrolysis, and addition reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form carbon dioxide and an amine.

Addition Reactions: It can react with diols to form polyurethanes.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from the reaction with diols.

Wissenschaftliche Forschungsanwendungen

Introduction to Trichloromethyl Isocyanate

This compound (TCMIC) is an organic compound with the formula C2Cl3NO. It is a highly reactive isocyanate that is primarily used in organic synthesis, particularly in the production of various chemicals and materials. This article explores its applications, focusing on scientific research, industrial uses, and its role in the synthesis of important compounds.

Synthesis of Polyurethanes

This compound plays a significant role in the synthesis of polyurethanes, which are versatile materials used in foams, elastomers, and coatings. The reaction of TCMIC with polyols leads to the formation of urethane linkages:

Recent studies have highlighted the efficiency of TCMIC in producing polyurethane materials with desirable mechanical properties and thermal stability .

Production of Isocyanate Derivatives

TCMIC serves as a precursor for various isocyanates through controlled reactions with amines. For instance, it can be reacted with primary or secondary amines to yield corresponding isocyanates, which are critical intermediates in organic synthesis and polymer chemistry .

Synthesis of Carbamates

The compound can be utilized to synthesize carbamates by reacting with alcohols or amines. This reaction typically involves the formation of an intermediate that subsequently rearranges to yield carbamate products:

This pathway is significant for creating biologically active compounds and pharmaceuticals .

Use in Organic Synthesis

TCMIC is employed as a reagent in various organic transformations. It can facilitate the synthesis of heterocycles and other complex molecules by acting as a source of both the trichloromethyl group and the isocyanate functionality. For example, its application in synthesizing cyclic ureas demonstrates its versatility in creating nitrogen-containing compounds .

Environmental Considerations

While TCMIC has valuable applications, its toxicity necessitates careful handling and consideration of environmental impacts. Research into safer alternatives and methods for using TCMIC more sustainably is ongoing, particularly in the context of polyurethane production .

Case Study 1: Polyurethane Production

A recent study investigated the use of TCMIC in producing biodegradable polyurethanes from renewable resources. The resulting materials exhibited enhanced mechanical properties compared to traditional petroleum-based polyurethanes, showcasing TCMIC's potential in sustainable chemistry .

Case Study 2: Synthesis of Biologically Active Compounds

Another research project focused on using TCMIC to synthesize novel carbamate derivatives that demonstrated promising anti-cancer activity. The study highlighted how variations in reaction conditions could influence product yield and biological activity, emphasizing TCMIC's role as a key building block in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Similar in reactivity but differs in the substituent group attached to the isocyanate functional group.

Methyl isocyanate: Known for its use in the production of pesticides but is less reactive compared to trichloromethyl isocyanate.

Hexamethylene diisocyanate: Used in the production of polyurethanes but has a different structural framework.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of products through nucleophilic addition reactions . Its ability to act as a strong electron affinity reactant makes it particularly useful in organic synthesis .

Biologische Aktivität

Trichloromethyl isocyanate (TCMIC) is a chemical compound that has garnered attention due to its unique biological activities and potential applications in various fields, including organic synthesis and polymer chemistry. This article aims to provide a comprehensive overview of the biological activity of TCMIC, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trichloromethyl group (CCl₃) attached to an isocyanate functional group (N=C=O). Its molecular formula is CCl₃NO, and it has a molecular weight of approximately 130.43 g/mol. The compound is known for its lachrymatory properties, causing irritation to mucous membranes upon exposure .

The biological activity of TCMIC primarily stems from its reactivity as an electrophile. The isocyanate group can react with nucleophiles, such as amino acids and proteins, leading to the formation of carbamates or ureas. This reactivity underlies its potential applications in organic synthesis but also raises concerns regarding its toxicity.

Toxicity Profile

TCMIC has been classified as a hazardous substance due to its potential toxic effects. Key findings related to its toxicity include:

- Lachrymatory Effects : TCMIC is known to cause tearing and irritation upon contact with eyes or mucous membranes .

- Respiratory Irritation : Inhalation exposure can lead to respiratory distress and irritation of the upper respiratory tract.

- Skin Sensitization : Prolonged skin contact may result in sensitization reactions, leading to dermatitis in susceptible individuals.

Table 1: Toxicological Data for this compound

| Endpoint | Value | Reference |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | |

| Skin Irritation | Moderate | |

| Eye Irritation | Severe | |

| Sensitization Potential | Positive |

Case Study 1: Synthesis Applications

A study highlighted the use of TCMIC in the synthesis of various organic compounds. Researchers demonstrated that TCMIC could effectively convert primary amines into corresponding ureas, showcasing its utility as a reagent in organic synthesis . This reaction pathway emphasizes the electrophilic nature of TCMIC, which facilitates nucleophilic attack by amines.

Case Study 2: Polymer Chemistry

In polymer chemistry, TCMIC has been explored as a precursor for producing polyurethane materials. Its reactivity allows for the formation of cross-linked structures when combined with polyols, leading to materials with desirable mechanical properties . This application underscores the importance of understanding the biological activity and safety profile of TCMIC in industrial contexts.

Research Findings

Recent research has further elucidated the biological activity of TCMIC. For instance, studies have shown that TCMIC exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis . Additionally, investigations into the environmental impact of TCMIC have revealed potential risks associated with its persistence in ecosystems.

Eigenschaften

IUPAC Name |

trichloro(isocyanato)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBFBRZWBIXFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(Cl)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342254 | |

| Record name | Trichloromethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30121-98-3 | |

| Record name | Trichloromethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the specific interactions between Trichloromethyl isocyanate and cyclic phosphites?

A: Research indicates that this compound reacts with cyclic phosphites, leading to the formation of various products depending on the specific phosphite structure and reaction conditions []. This interaction involves the phosphorus atom of the cyclic phosphite attacking the electrophilic carbon atom of the isocyanate group in this compound. [, ]

Q2: How does the presence of chlorine atoms in this compound influence its reactivity?

A: The chlorine atoms in this compound play a crucial role in its reactivity by increasing the electrophilicity of the carbon atom in the isocyanate group. [] This heightened electrophilicity makes it more susceptible to nucleophilic attack, as observed in its reactions with cyclic phosphites. [] Additionally, the presence of chlorine atoms can lead to "chlorotropism," a phenomenon where chlorine atoms migrate within the molecule, influencing its reactivity and potentially leading to different reaction products. []

Q3: Are there any known applications of this compound in synthetic chemistry?

A: Although not explicitly mentioned in the provided research, the reactivity of this compound, particularly its reactions with cyclic phosphites, suggests its potential use as a building block in organic synthesis. [] Further investigation is needed to explore and confirm specific synthetic applications of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.